H-D-Glu(pNA)-OH
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Overview
Description
H-D-Glu(pNA)-OH, also known as N-(4-Nitroanilino)-D-glutamic acid, is a synthetic peptide derivative. It is commonly used in biochemical research, particularly in the study of enzyme kinetics and substrate specificity. The compound is characterized by the presence of a para-nitroaniline group, which serves as a chromogenic substrate for various enzymatic reactions.
Mechanism of Action
Target of Action
H-D-Glu(pNA)-OH is a derivative of glutamic acid . Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It is non-essential in humans, meaning the body can synthesize it.
Mode of Action
Glutamic acid serves as a neurotransmitter in the nervous system and plays a crucial role in the metabolism of proteins and amino acids .
Biochemical Pathways
Glutamic acid is involved in various biochemical pathways. It serves as a neurotransmitter and is critical for protein synthesis. It also plays a role in the production of other molecules, such as glutamine, glutathione, and gamma-aminobutyric acid (GABA)
Result of Action
Given its relationship to glutamic acid, it may influence neurotransmission and protein metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Glu(pNA)-OH typically involves the coupling of D-glutamic acid with para-nitroaniline. This process can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
H-D-Glu(pNA)-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, resulting in the release of para-nitroaniline, which can be quantitatively measured.
Reduction: The nitro group in para-nitroaniline can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under basic conditions.
Major Products Formed
Hydrolysis: Para-nitroaniline and D-glutamic acid.
Reduction: Para-phenylenediamine and D-glutamic acid.
Substitution: Various substituted aniline derivatives and D-glutamic acid.
Scientific Research Applications
H-D-Glu(pNA)-OH is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Enzyme Kinetics: The compound is used as a substrate to study the activity and specificity of proteolytic enzymes.
Drug Development: It serves as a model compound for screening potential enzyme inhibitors.
Biochemical Assays: The release of para-nitroaniline upon hydrolysis is used as a quantitative measure in various biochemical assays.
Industrial Enzyme Production: The compound is used to evaluate the efficiency of industrial enzymes in the production of pharmaceuticals and other biochemicals.
Comparison with Similar Compounds
Similar Compounds
H-D-Glu-OtBu: A derivative of D-glutamic acid with a tert-butyl ester group.
H-D-Glu-OH: The free acid form of D-glutamic acid.
H-D-Glu-OMe: A methyl ester derivative of D-glutamic acid.
Uniqueness
H-D-Glu(pNA)-OH is unique due to its chromogenic para-nitroaniline group, which allows for easy detection and quantification in enzymatic assays. This property distinguishes it from other D-glutamic acid derivatives that lack such a chromogenic group, making it particularly valuable in biochemical research.
Properties
IUPAC Name |
(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZTYIRRBCGARG-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.